2-Cinnamoyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-Cinnamoyl-1H-indene-1,3(2H)-dione is an organic compound characterized by its unique structure, which includes an indene backbone with a cinnamoyl group and two keto groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation between cinnamaldehyde and a suitable indanone derivative. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The product from the aldol condensation undergoes cyclization to form the indene structure. This step may require acidic conditions to facilitate the cyclization process.
Oxidation: The final step involves the oxidation of the intermediate to introduce the keto groups at the 1 and 3 positions of the indene ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Cinnamoyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Cinnamoyl-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cinnamoyl-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The cinnamoyl group can participate in conjugation with other molecules, enhancing its reactivity and potential interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: Lacks the cinnamoyl group, making it less reactive in certain types of reactions.
2-Cinnamoyl-1H-indene-1-one: Similar structure but with only one keto group, leading to different reactivity and applications.
Cinnamoyl derivatives: Compounds with similar cinnamoyl groups but different core structures, affecting their overall properties and uses.
Uniqueness
2-Cinnamoyl-1H-indene-1,3(2H)-dione is unique due to the combination of the indene backbone and the cinnamoyl group, which imparts distinct reactivity and potential applications in various fields. Its dual keto groups also provide additional sites for chemical modification, making it a versatile compound for synthetic chemistry.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-49-9 |
Source
|
Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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